Omeprazol-d3-1

Übersicht

Beschreibung

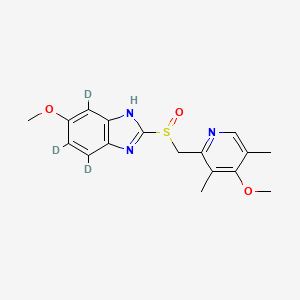

Omeprazole-d3 is intended for use as an internal standard for the quantification of omeprazole by GC- or LC-MS. Omeprazole is a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump (IC50 = 1.1 μM). It is a racemic mixture of two enantiomers, S-omeprazole (esomeprazole magnesium; ) and R-omeprazole (sodium salt), which are prodrugs of the active sulfonamide which is formed by acid-stimulated conversion. Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.3

Omeprazole-d3 is intended for use as an internal standard for the quantification of omeprazole by GC- or LC-MS. Omeprazole is a selective and irreversible inhibitor of the gastric H It is a racemic mixture of two enantiomers, S-omeprazole (esomeprazole magnesium; ) and R-omeprazole (sodium salt), which are prodrugs of the active sulfonamide which is formed by acid-stimulated conversion. Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.

Wissenschaftliche Forschungsanwendungen

Protonenpumpenhemmung

Omeprazol-d3 wirkt als Protonenpumpenhemmer und hemmt effektiv das H+/K±ATPase-Enzym in den Magensäurezellen, wodurch die Magensäuresekretion reduziert wird {svg_1}. Dieser Mechanismus ermöglicht es Omeprazol-d3, die Magensäure zu reduzieren, was es zu einer wirksamen Behandlungsoption nicht nur für GERD, sondern auch für andere säurebedingte Erkrankungen macht {svg_2}.

Pharmakokinetische Studien

Omeprazol-d3 wird in pharmakokinetischen Studien als stabiler Isotopen-Tracer verwendet {svg_3}. Durch die Verwendung von Omeprazol-d3 können Forscher den Metabolismus und die Verteilung von Omeprazolsulfid im Körper verfolgen und so wertvolle Erkenntnisse über die pharmakokinetischen Eigenschaften des Medikaments gewinnen {svg_4}.

Arzneimittelentwicklung

Die Synthese von Omeprazol-d3 wurde mit verschiedenen Methoden erreicht, was den Weg für weitere Untersuchungen seines therapeutischen Potenzials ebnet {svg_5}. Die fortgesetzte Forschung an dieser deuteriummarkierten Verbindung verspricht, unser Verständnis ihrer pharmakologischen Wirkungen zu erweitern, die Arzneimittelentwicklung zu verbessern und möglicherweise die Patientenergebnisse bei der Behandlung säurebedingter Erkrankungen zu verbessern {svg_6}.

Kontrolle der Neuroinflammation

Neuere Studien haben gezeigt, dass Omeprazol oder PPIs wahrscheinlich entzündungshemmende Wirkungen in vitro und in vivo haben {svg_7}. Die Auswirkungen von Omeprazol und seinen Metaboliten auf die Entzündungshemmung im Gehirn sind noch nicht bekannt und werden untersucht {svg_8}.

Metabolit-Profiling

Omeprazol und sein stabiles Isotop D3-Omeprazol wurden gleichzeitig an Mäusen verabreicht, um neuartige Metaboliten zu identifizieren, die charakteristisch im Mäusegehirn beobachtet werden {svg_9}. Mehrere neue Metaboliten von Omeprazol wurden anhand der Massendifferenz zwischen Omeprazol und stabilem Isotop sowohl in Gehirn- als auch in Plasmaproben identifiziert {svg_10}.

Pharmakokinetische Studien am Gehirn

Die pharmakokinetischen Profile im Gehirn und der Verteilungskoeffizient Gehirn-Plasma (Kp) wurden in einer Satellitenstudie untersucht {svg_11}. Diese Ergebnisse liefern bessere Einblicke, um die biologischen Wirkungen von Omeprazol und seinen Metaboliten im ZNS in vivo zu verstehen {svg_12}.

Wirkmechanismus

Target of Action

Omeprazole-d3-1, also known as Omeprazole-d3 or 4,5,7-Trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, primarily targets the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This system is also known as the proton pump , and it plays a crucial role in the secretion of gastric acid .

Mode of Action

Omeprazole-d3-1 is a proton pump inhibitor (PPI) . It suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump . This inhibition is selective and irreversible . The compound also demonstrates a wide range of protein targeting, indicating its interaction with diverse proteins .

Biochemical Pathways

The action of Omeprazole-d3-1 affects several biochemical pathways. It modulates the lysosomal transport pathway, as evidenced by changes in the expression of LAMP-1, Cathepsin-D, and β-COP in lysosome- and Golgi complex-containing cell fractions . It also influences autophagy in cells .

Pharmacokinetics

Omeprazole-d3-1 is rapidly absorbed following administration, with peak plasma concentrations occurring within 0.5 hours . It is metabolized primarily by CYP2C19 and to a lesser extent by CYP3A4 into hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . The drug’s effects can last up to 72 hours, with 50% of the maximum effect persisting at 24 hours . After stopping treatment, secretory activity gradually returns over 3 to 5 days .

Result of Action

The primary result of Omeprazole-d3-1’s action is the suppression of gastric acid secretion, which aids in the treatment of conditions such as heartburn and gastric acid hypersecretion . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Furthermore, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of Omeprazole-d3-1 can be influenced by various environmental factors. For instance, the compound is acid-labile and must be protected from exposure to acidic gastric juice when administered orally . Additionally, the compound’s pharmacokinetic and pharmacodynamic profiles can be affected by the presence of different alleles of the CYP2C19 gene, resulting in altered enzyme activity .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Omeprazole-d3 functions as a prodrug, which means it is converted into its active form in the acidic environment of the stomach. . This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion. Omeprazole-d3 interacts with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism .

Cellular Effects

Omeprazole-d3 affects various cellular processes by inhibiting gastric acid secretion. This inhibition can lead to changes in the cellular environment of the stomach lining, promoting healing of ulcers and reducing inflammation. The compound influences cell signaling pathways related to acid production and can alter gene expression associated with these pathways . Additionally, long-term use of Omeprazole-d3 may impact cellular metabolism by affecting the absorption of certain nutrients, such as magnesium and vitamin B12 .

Molecular Mechanism

At the molecular level, Omeprazole-d3 exerts its effects by binding to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells. This binding is irreversible and leads to the inhibition of the enzyme’s activity, effectively blocking the final step of acid production . The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and elimination from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Omeprazole-d3 can vary over time. The compound is stable under acidic conditions, which is essential for its activation in the stomach. It can degrade in neutral or basic environments. Long-term studies have shown that Omeprazole-d3 can lead to sustained inhibition of acid secretion, but prolonged use may result in rebound hypersecretion of acid once the treatment is discontinued . This rebound effect is due to the body’s compensatory mechanisms to restore normal acid levels.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Omeprazole-d3 are dose-dependent. At therapeutic doses, the compound effectively reduces gastric acid secretion and promotes ulcer healing. At higher doses, Omeprazole-d3 can cause adverse effects such as gastric mucosal hyperplasia and potential toxicity . These effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Omeprazole-d3 is metabolized primarily in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The metabolism involves oxidation and reduction reactions, leading to the formation of several metabolites. These metabolites are then excreted via the urine and feces. The deuterium atoms in Omeprazole-d3 can help trace the metabolic pathways and provide insights into the drug’s pharmacokinetics .

Transport and Distribution

Within the body, Omeprazole-d3 is absorbed in the small intestine and transported to the liver, where it undergoes metabolism. The compound is highly protein-bound, which affects its distribution in tissues . Omeprazole-d3 is preferentially concentrated in the parietal cells of the stomach, where it exerts its therapeutic effects. The transport and distribution of the compound are influenced by various factors, including its interaction with transport proteins and binding to plasma proteins .

Subcellular Localization

Omeprazole-d3 is localized primarily in the secretory canaliculi of gastric parietal cells, where it binds to the H+/K+ ATPase enzyme . This subcellular localization is crucial for its inhibitory effect on acid secretion. The compound’s activity is dependent on its ability to reach and interact with the proton pump within these cells. Additionally, post-translational modifications and targeting signals may play a role in directing Omeprazole-d3 to its specific subcellular compartments .

Eigenschaften

IUPAC Name |

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-CRSPMMAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Omeprazole-d3 used as an internal standard for Esomeprazole analysis?

A1: Omeprazole-d3 is a deuterated analog of Omeprazole, which is closely related to Esomeprazole. Its use as an internal standard offers several advantages:

Q2: What is the analytical method used to quantify Esomeprazole and Omeprazole-d3 in the presented research?

A2: The research employed a highly sensitive and specific method known as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify both Esomeprazole and Omeprazole-d3 in human plasma samples [, , ]. This technique involves:

Q3: What were the findings related to the stability of Esomeprazole in the presented research?

A3: The research demonstrates that Esomeprazole exhibits robust stability under various conditions, including:

- Freeze-thaw cycles: The compound remained stable after repeated freezing and thawing, indicating its suitability for long-term storage in plasma samples [, , ].

- Benchtop stability: Esomeprazole displayed stability at room temperature for the duration of the study, confirming its robustness during routine laboratory handling [, , ].

- Postoperative stability: The research also confirmed the stability of Esomeprazole in processed samples, ensuring reliable quantification even after analytical procedures [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.